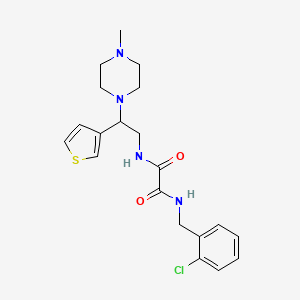

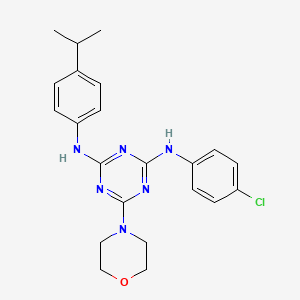

![molecular formula C13H18FNO B2724631 1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol CAS No. 2097800-24-1](/img/structure/B2724631.png)

1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

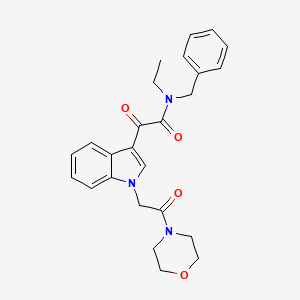

1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol, also known as 1-(4-fluoro-2-piperidin-1-ylphenyl)ethanol, is a research chemical with the CAS number 2097800-24-1 . It has a molecular weight of 223.29 and a molecular formula of C13H18FNO . The compound is used as a building block in various scientific research .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidinyl group attached to a phenyl ring, which is further connected to an ethanol group . The compound has a complexity of 218, and its canonical SMILES representation is CC(C1=C(C=C(C=C1)F)N2CCCCC2)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.29 and a molecular formula of C13H18FNO . It has a covalently-bonded unit count of 1, a heavy atom count of 16, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 2 and a topological polar surface area of 23.5 .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The X-ray crystal structures of a compound closely related to 1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol, obtained from the Knoevenagel condensation reaction, provide insights into the compound's crystallization and molecular interactions, such as intermolecular hydrogen bonding, which are crucial for understanding its reactivity and potential as an intermediate in chemical syntheses (Percino et al., 2008).

Antimicrobial Activity

- Research on derivatives of related structures has demonstrated potent antimicrobial activity, indicating the potential for these compounds to be developed into antimicrobial agents. The presence of electron-withdrawing or electron-releasing groups significantly influences their antimicrobial efficacy (Kottapalle & Shinde, 2021).

Molecular Interactions and Recognition

- The effect of fluorine substitution on chiral recognition and intermolecular interactions, such as CH···π, OH···π, and CH···F, in gas-phase complexes, has been investigated. These studies provide a deeper understanding of the role of fluorine in modulating molecular interactions, which is valuable for designing molecules with specific recognition properties (Ciavardini et al., 2013).

Enantioselective Synthesis

- Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate relevant to this compound, demonstrates the importance of specific substituents in achieving high yields and enantiomeric excess, offering pathways for the synthesis of chiral drugs and other biologically active compounds (ChemChemTech, 2022).

Photophysical Properties

- Investigation into the photophysical properties of related compounds, specifically those involving fluorine substitution, highlights their potential applications in materials science, such as in the development of fluorescent probes or environmentally responsive materials (Niko et al., 2015).

properties

IUPAC Name |

1-(4-fluoro-2-piperidin-1-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPDWGQBTZBROG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)N2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

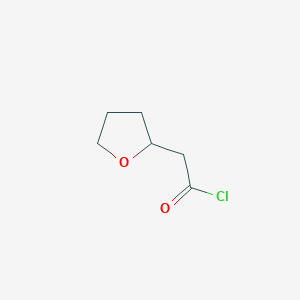

![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

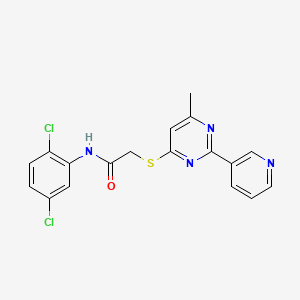

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)

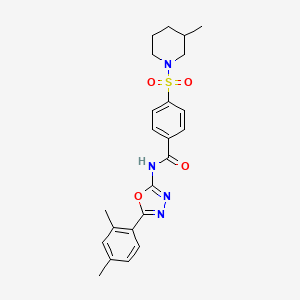

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)

![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)